1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
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Description
1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Libraries : This compound is part of a broader class of dibenz[b,f]oxazepin-11(10H)-ones, which have been synthesized using various methodologies. For instance, Ouyang, Tamayo, and Kiselyov (1999) reported an efficient assembly of these compounds, highlighting the flexibility and high purity (>90%) of the final products (Ouyang, Tamayo, & Kiselyov, 1999).
Structure-Activity Relationships in Drug Design : The compound's structure, particularly the 4-fluorobenzyl urea component, has been explored in the context of Neuropeptide S (NPS) antagonist activity. Zhang, Gilmour, Navarro, and Runyon (2008) synthesized and tested a series of similar compounds, revealing insights into their potency and structure-activity relationships (Zhang, Gilmour, Navarro, & Runyon, 2008).
Pharmacological Properties and Potential Therapeutic Applications : The dibenzo[b,f][1,4]oxazepine scaffold and its derivatives have shown promise in pharmacology, particularly in neurological and psychiatric applications. Hunziker, Fischer, and Schmutz (1967) prepared 11-amino-5H-dibenzo[b,e]-1, 4-diazepines, demonstrating their neuroleptic properties (Hunziker, Fischer, & Schmutz, 1967).
Radiochemical Studies and PET Imaging : The 4-fluorobenzyl component of the molecule has been utilized in radiolabeled studies. Vasdev, Garcia, Stableford, Young, Meyer, Houle, and Wilson (2005) discussed the synthesis of a radiolabeled glycogen synthase kinase-3beta specific inhibitor for PET studies, highlighting the relevance of such compounds in imaging and diagnostics (Vasdev et al., 2005).
Catalytic Processes and Organic Reactions : Feng and Wu (2015) developed a base-promoted protocol for synthesizing dibenzo[b,f][1,4]oxazepin-11-amines, illustrating the utility of these compounds in organic synthesis and the development of new chemical reactions (Feng & Wu, 2015).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-26-18-4-2-3-5-20(18)29-19-11-10-16(12-17(19)21(26)27)25-22(28)24-13-14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXVBLHCCMESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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